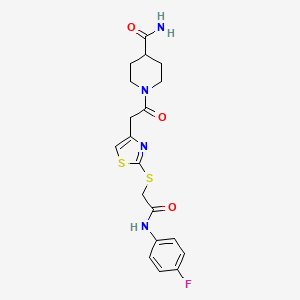![molecular formula C13H20N4O4 B2381739 3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid CAS No. 2361586-96-9](/img/structure/B2381739.png)
3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel 1,2,4-triazole derivatives was carried out and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of novel 1,2,4-triazole derivatives was carried out and their structures were confirmed by spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Applications De Recherche Scientifique
Cyclobutane Derivatives in Biological Activities
Cyclobutane-type compounds, similar in structure to the chemical of interest, have shown potential in various biological activities. For instance, a study on cyclobutane derivatives highlighted their role in anti-inflammatory and antidepressant activities, as well as liquid crystal properties, making them significant in biology and biotechnology (Sen et al., 2015).
Host-Guest Complexation Studies
Research involving carboxylic acids like the one has been conducted in the context of host-guest complexation. This includes studies on aromatic carboxylic acids and their conjugate bases in aqueous solution, which provides insights into their stability and interaction characteristics (Kean et al., 1999).
Synthesis of Bi-heterocycles
Compounds with structural similarities have been used in the synthesis of bi-heterocycles, which are expected to have biological effects. This indicates a potential application in developing new compounds with therapeutic properties (Zaki & Mohamed, 2014).
Application in Peptidomimetics
Such compounds have been used in the synthesis of peptidomimetics, which are important in developing biologically active compounds. The synthesis and application of triazole-based scaffolds, for instance, are crucial in this field (Ferrini et al., 2015).
Antimicrobial Activity
Derivatives of 1,2,3-triazole, which share structural components with the chemical , have been studied for their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Holla et al., 2005).
Role in Stereodivergent Syntheses
Research has also been conducted on the synthesis of compounds involving cyclobutane, which plays a role in stereodivergent syntheses. This is important for creating specific enantiomeric or diastereomeric compounds, potentially useful in pharmaceutical applications (Izquierdo et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)14-6-9-7-17(16-15-9)10-4-8(5-10)11(18)19/h7-8,10H,4-6H2,1-3H3,(H,14,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAAPQKCYDXNCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)
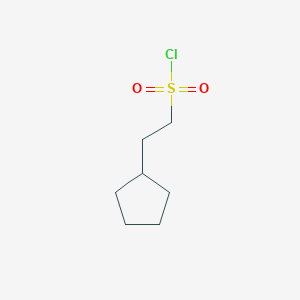
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
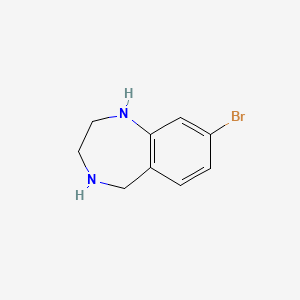

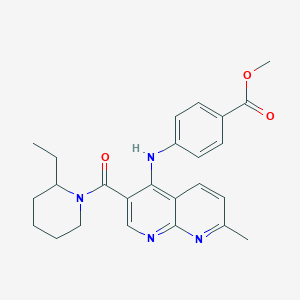
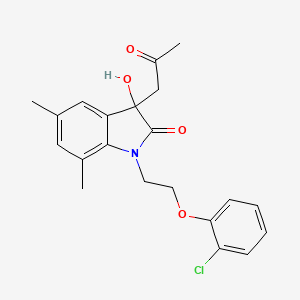
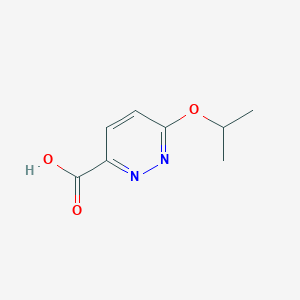

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

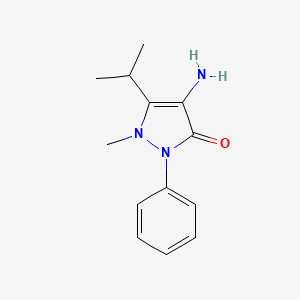
![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
